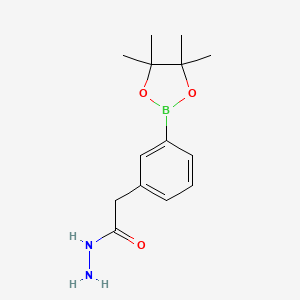
4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester (4-HOPE-pinacol ester) is an organoboronic acid compound with a wide range of applications in the field of chemistry. It is an important intermediate in the synthesis of several important compounds, and has been studied extensively by scientists due to its unique properties.
Aplicaciones Científicas De Investigación
4-HOPE-pinacol ester is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, peptides, and other organic compounds. In addition, it has been used as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used in the synthesis of important pharmaceuticals such as antifungal agents and anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of 4-HOPE-pinacol ester is based on its ability to form a reversible adduct with a variety of substrates. This adduct formation is driven by the boronic acid group, which is capable of forming reversible covalent bonds with a variety of functional groups. The boronic acid group can also form hydrogen bonds with other molecules, resulting in increased stability and reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HOPE-pinacol ester are largely unknown. However, it has been shown to have some antioxidant activity, and has been used in the synthesis of compounds that have been studied for their potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-HOPE-pinacol ester in laboratory experiments include its low cost, its availability in a variety of forms, and its high reactivity. It is also relatively easy to handle and store, and is relatively non-toxic. The main limitation of using 4-HOPE-pinacol ester in laboratory experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
The potential future directions for 4-HOPE-pinacol ester include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals. In addition, further research into its use as a catalyst in the synthesis of polymers could lead to new and improved materials. Finally, further research into its mechanism of action could lead to new and improved methods for synthesizing organic compounds.
Métodos De Síntesis
The synthesis of 4-HOPE-pinacol ester involves the reaction of 4-hydroxybenzaldehyde and pinacol boronic acid in the presence of a base. The base used is typically sodium bicarbonate, and the reaction is carried out in anhydrous dimethylformamide (DMF) at a temperature of 80 °C. The reaction yields a white solid which can be purified by column chromatography and recrystallization.
Propiedades
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-12(18)17-16/h5-8H,9,16H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIQSAFCMBQHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335614.png)

![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)
![Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B6335633.png)
![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid](/img/structure/B6335640.png)





